Carbon suboxide

概要

説明

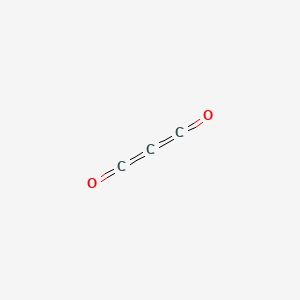

Carbon suboxide, also known as tricarbon dioxide, is an organic compound with the chemical formula O=C=C=C=O. It is a member of the linear oxocarbons series, which also includes carbon dioxide and pentacarbon dioxide. Discovered in 1873 by Benjamin Brodie, this compound is characterized by its four cumulative double bonds, making it a cumulene. This compound is typically described as an oily liquid or gas at room temperature with a strong, pungent odor .

準備方法

Synthetic Routes and Reaction Conditions: Carbon suboxide can be synthesized by warming a dry mixture of phosphorus pentoxide and malonic acid or its esters. This reaction can be considered as the anhydride of malonic anhydride .

Industrial Production Methods: While there is no large-scale industrial production method for this compound due to its instability, it can be produced in small amounts during biochemical processes that normally produce carbon monoxide, such as heme oxidation by heme oxygenase-1 .

Types of Reactions:

Polymerization: this compound polymerizes spontaneously to form a red, yellow, or black solid.

Hydrolysis: It reacts slowly with water to form malonic acid.

Reactions with Nucleophiles: this compound reacts rapidly with stronger nucleophiles such as amines.

Common Reagents and Conditions:

Phosphorus Pentoxide: Used in the synthesis of this compound from malonic acid.

Amines: React with this compound to form various products.

Major Products Formed:

Malonic Acid: Formed from the hydrolysis of this compound.

Polymeric Forms: Formed from the spontaneous polymerization of this compound.

科学的研究の応用

Chemical Synthesis

Role as a 1,3-Dipole:

Carbon suboxide serves as a 1,3-dipole in cycloaddition reactions with alkenes, leading to the formation of 1,3-cyclopentadiones. This property is exploited in synthetic organic chemistry for constructing complex molecular architectures.

Polymerization:

The compound can spontaneously polymerize to yield various polymeric forms. These polymers exhibit distinct physical properties and can be utilized in materials science for developing new materials with specific characteristics.

Environmental Chemistry

Abiotic Degradation:

Research indicates that this compound is formed during the abiotic degradation of aromatic compounds in soil. For instance, studies have shown its generation from catechol and other model compounds under specific conditions, highlighting its role in soil chemistry and pollutant degradation processes .

Atmospheric Presence:

this compound has been detected in ambient air samples, where it acts as a potential noxious pollutant and oxidant precursor. Its atmospheric chemistry is significant due to its interactions with hydroxyl radicals and ozone, which can lead to the production of carbon monoxide and carbon dioxide .

Energy Production

Hydrogen Generation:

Recent patents describe methods for producing this compound through the combustion or oxidation of hydrocarbons. This process not only reduces emissions of gaseous carbon oxides but also facilitates hydrogen generation, making it relevant for energy applications .

Efficiency in Hydrocarbon Use:

The preferential production of this compound during hydrocarbon combustion enhances the efficiency of energy extraction from fossil fuels. This aspect is critical for developing cleaner energy technologies .

Industrial Applications

Dye Industry:

this compound is utilized as an auxiliary agent to improve dye affinity for furs and textiles. This application leverages its chemical properties to enhance color uptake and retention on materials .

Case Study 1: Formation from Soil Compounds

In a study conducted on soil samples from a peat bog, this compound was identified as a product of the degradation of aromatic compounds like catechol. The research indicated that under optimal conditions involving iron(III) and hydrogen peroxide, significant yields of this compound could be achieved .

Case Study 2: Combustion Processes

A patent outlines a method where this compound is produced preferentially during the combustion of hydrocarbons such as gasoline and coal. This method not only reduces harmful emissions but also contributes to hydrogen production, showcasing a dual benefit for energy efficiency and environmental protection .

作用機序

The mechanism of action of carbon suboxide involves its ability to polymerize and react with nucleophiles. The compound’s structure, with its four cumulative double bonds, allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of malonic acid through hydrolysis and the formation of polymeric structures through spontaneous polymerization .

類似化合物との比較

Carbon Dioxide (CO2): A linear oxocarbon with the formula O=C=O.

Pentacarbon Dioxide (C5O2): Another member of the linear oxocarbons series.

Carbon Subsulfide (C3S2): An organic sulfur-containing compound with the structure S=C=C=C=S.

Uniqueness of Carbon Suboxide: this compound is unique due to its four cumulative double bonds, making it a cumulene. This structure allows it to undergo polymerization and react with nucleophiles, distinguishing it from other similar compounds like carbon dioxide and carbon subsulfide .

化学反応の分析

Reaction with Hydroxyl Radicals (OH)

CO reacts with OH radicals in the atmosphere, forming CO and CO as sole products .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Rate coefficient () | cm molecule s (295 K) | |

| Pressure dependence | Independent (25–1000 mbar) |

Mechanism:

Theoretical studies using DFT (M05-2X/M06-2X) and CCSD(T) methods reveal two pathways :

-

Central carbon addition : OH adds to the central carbon, forming an acyl radical (INT1), which decomposes via peroxy radical intermediates to yield CO and CO.

-

Outer carbon addition : Less favorable due to higher barriers (~4 kcal mol), leading to carboxylic acid intermediates (INT7) that ultimately produce CO.

The high-pressure rate coefficient aligns with experimental results ( cm molecule s) .

Reaction with Ozone (O3_33)

CO exhibits negligible reactivity with ozone:

| Parameter | Value | Source |

|---|---|---|

| Rate coefficient () | cm molecule s (295 K) |

This reaction is not atmospherically significant due to extremely slow kinetics .

Hydrolysis and Water Interaction

CO hydrolyzes in the presence of water to form malonic acid :

Key Data:

-

Hydrolysis rate : Highly dependent on pH and temperature; rapid in aqueous environments .

-

Henry’s law constant : Low solubility, favoring gas-phase retention .

In soils, hydrolysis is accelerated by iron(III) and hydrogen peroxide, with subsequent malonic acid formation .

Polymerization

CO spontaneously polymerizes into red, yellow, or black solids, likely poly(α-pyronic) structures .

Irradiation Studies:

-

Proton irradiation of CO ice yields CO () and CO (), with polymer destruction () .

-

UV irradiation produces similar results but with higher CO yields () .

Reactions with Nucleophiles

CO acts as a 1,3-dipole in cycloadditions, reacting with alkenes and amines :

Example with Amines:

This forms malonamide derivatives, highlighting its utility in organic synthesis .

Atmospheric Degradation and Modeling

EMAC model simulations predict:

特性

InChI |

InChI=1S/C3O2/c4-2-1-3-5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEVIACKFGQMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C=O)=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26375-16-6 | |

| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70198443 | |

| Record name | Carbon suboxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-64-3 | |

| Record name | 1,2-Propadiene-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon suboxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon suboxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBON SUBOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。